

In silico prediction of 1-Hydroxy-6-methylsulfonylindole bioactivity

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Compound of Interest

Compound Name: **1-Hydroxy-6-methylsulfonylindole**

Cat. No.: **B064835**

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An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific research on the bioactivity and in silico prediction for the compound **1-Hydroxy-6-methylsulfonylindole**. While basic chemical properties are documented, dedicated studies detailing its mechanism of action, biological targets, or predictive computational models are not presently available.

This guide, therefore, outlines a comprehensive and standard in silico workflow that researchers and drug development professionals can employ to predict the bioactivity of a novel or uncharacterized small molecule like **1-Hydroxy-6-methylsulfonylindole**. The methodologies presented are based on established computational drug discovery protocols.

Physicochemical Properties and Initial Assessment

The first step in any in silico analysis is to gather the fundamental physicochemical properties of the molecule. This information is crucial for subsequent modeling and prediction steps. For **1-Hydroxy-6-methylsulfonylindole**, the available data is summarized below.

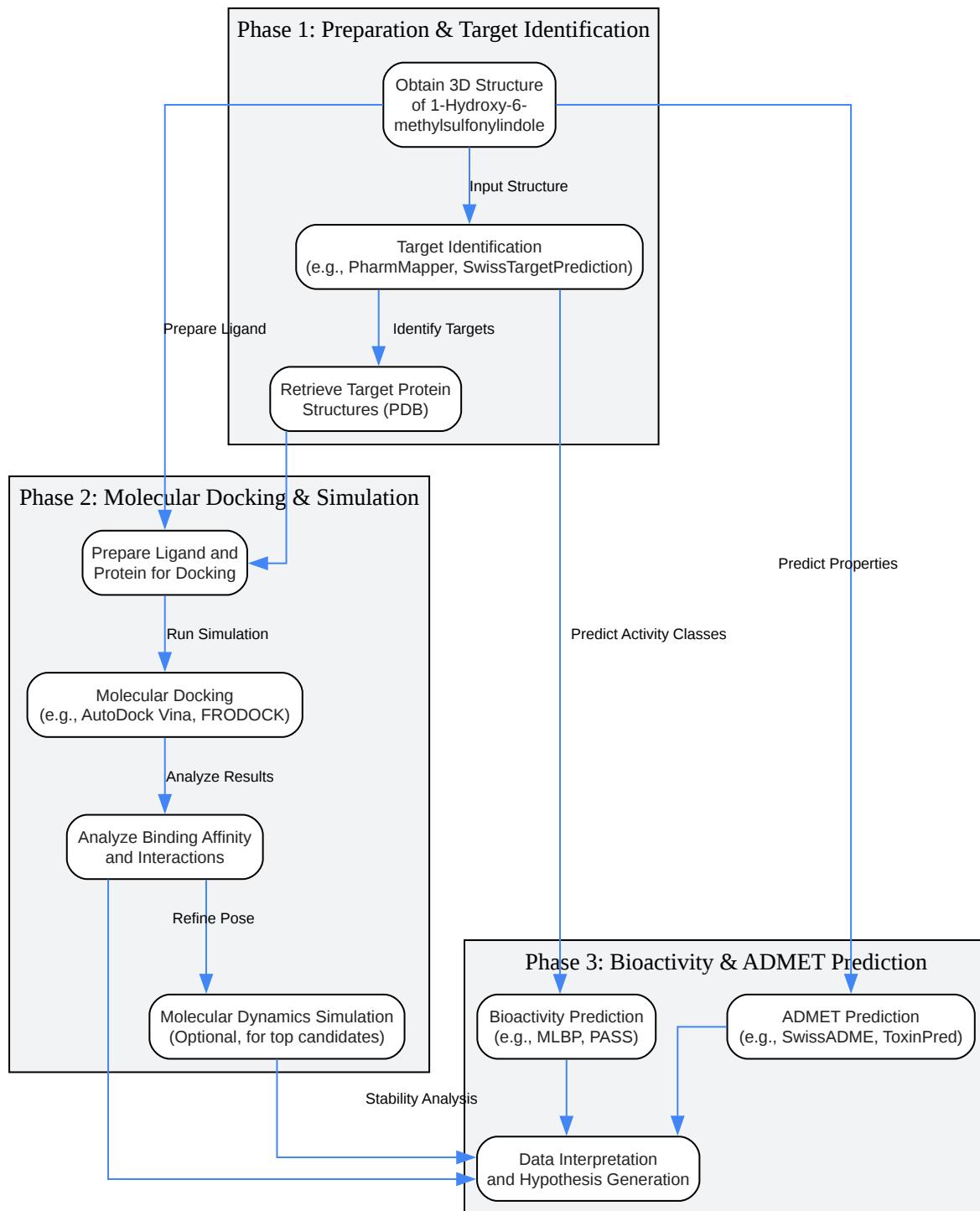
Table 1: Physicochemical Properties of **1-Hydroxy-6-methylsulfonylindole**

Property	Value	Source
Molecular Formula	C₉H₉NO₃S	PubChem[1]
Molecular Weight	211.24 g/mol	PubChem[1]
Canonical SMILES	CS(=O) (=O)C1=CC2=C(C=C1)C(=CN 2)O	PubChem
IUPAC Name	1-hydroxy-6-methylsulfonyl- 1H-indole	PubChem

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

Hypothetical Workflow for Bioactivity Prediction

In the absence of specific data for **1-Hydroxy-6-methylsulfonylindole**, a generalized in silico workflow is proposed. This workflow is designed to identify potential biological targets, predict binding affinity, and assess the molecule's drug-likeness and potential toxicity.

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Caption: A generalized workflow for the in silico prediction of small molecule bioactivity.

Detailed Methodologies (Hypothetical Application)

This section details the experimental protocols that would be followed in the proposed workflow.

Target Identification and Preparation

- Protocol:
 - The 2D structure of **1-Hydroxy-6-methylsulfonylindole**, obtained from a database like PubChem, is used as input for reverse pharmacophore mapping servers (e.g., PharmMapper, SwissTargetPrediction).
 - These servers compare the molecule's structure against a database of known protein targets to identify potential binding proteins based on structural and chemical similarity to known ligands.
 - A list of potential protein targets is generated, ranked by a fitness score.
 - The 3D structures of the top-ranked protein targets are downloaded from the Protein Data Bank (PDB).
 - Using molecular modeling software (e.g., UCSF Chimera, PyMOL), the protein structures are prepared by removing water molecules, adding hydrogen atoms, and repairing any missing residues.

Molecular Docking

- Protocol:
 - The 3D structure of **1-Hydroxy-6-methylsulfonylindole** is energy-minimized and converted to a suitable format (e.g., PDBQT for AutoDock Vina).
 - The prepared protein targets are also converted to the same format.
 - A docking grid box is defined around the active site of each target protein, as identified from the literature or through binding site prediction tools (e.g., CASTP).

- Molecular docking simulations are performed using software like AutoDock Vina or FRODOCK.[2] The software samples various conformations (poses) of the ligand within the protein's active site and scores them based on a force field.
- The results are analyzed to identify the pose with the lowest binding energy (highest affinity) and to visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Table 2: Illustrative Molecular Docking Results (Hypothetical)

Target Protein (PDB ID)	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues
Cyclooxygenase-2 (COX-2)	-8.5	Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF- α)	-7.9	Tyr59, Tyr119, Gly121

| Interleukin-6 Receptor (IL-6R) | -7.2 | Trp157, Ser159, Gln208 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Bioactivity and ADMET Prediction

- Protocol:
 - Bioactivity Spectrum: The molecule's structure is submitted to web servers that use machine learning models, such as the Multi-Label Deep-Learning Tool (MLBP), to predict its likelihood of belonging to various bioactivity classes (e.g., anti-inflammatory, anticancer, antihypertensive).[2][3]
 - ADMET Prediction: The drug-likeness and pharmacokinetic properties are assessed using tools like SwissADME. This includes evaluating compliance with Lipinski's Rule of Five, predicting gastrointestinal absorption, and identifying potential blood-brain barrier penetration.

- Toxicity Prediction: Servers like ToxinPred3 are used to screen for potential cytotoxicity.[2]
This step is crucial for early-stage filtering of compounds that are likely to be toxic.[2]

Table 3: Illustrative ADMET & Bioactivity Prediction Summary (Hypothetical)

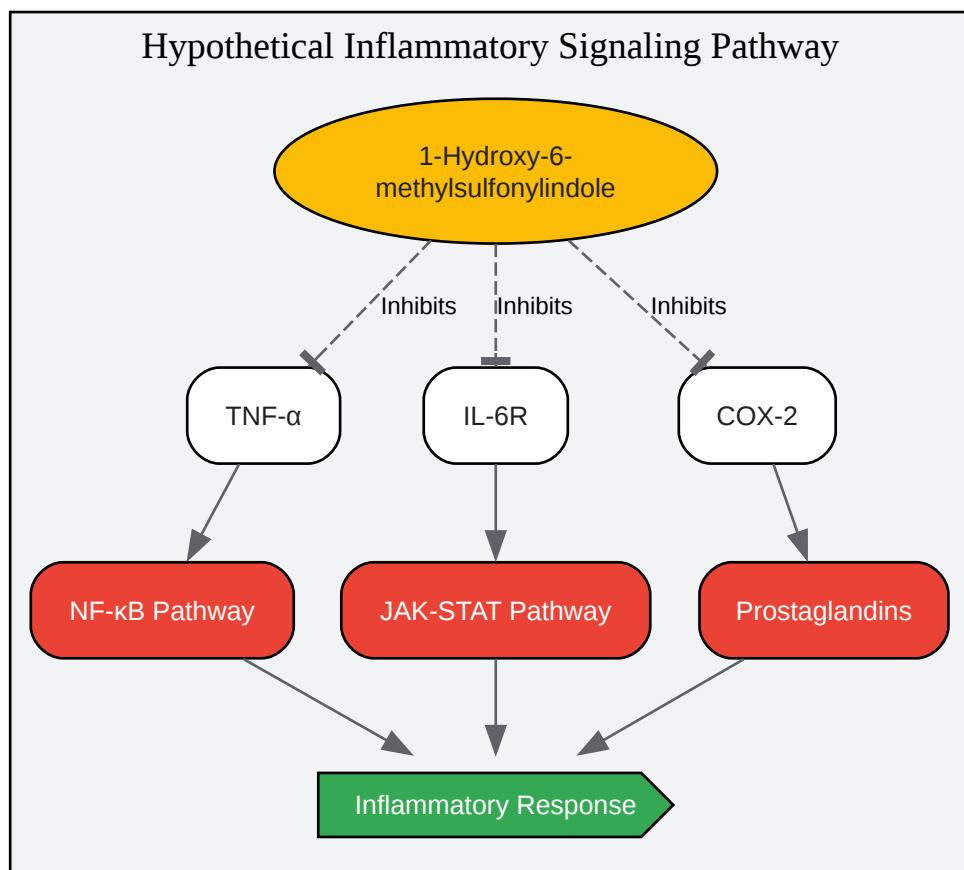
Prediction Parameter	Predicted Outcome	Method/Tool
Bioactivity Class	High probability for Anti-inflammatory	MLBP
Lipinski's Rule of Five	0 Violations	SwissADME
Gastrointestinal Absorption	High	SwissADME
Blood-Brain Barrier Permeant	No	SwissADME

| Cytotoxicity | Predicted Non-toxic | ToxinPred3 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Signaling Pathway Analysis (Hypothetical)

Based on the hypothetical docking results suggesting interaction with targets like COX-2, TNF- α , and IL-6R, it could be hypothesized that **1-Hydroxy-6-methylsulfonylindole** may modulate inflammatory signaling pathways.



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Caption: Hypothesized mechanism of action via inhibition of key inflammatory targets.

Conclusion

While direct experimental or computational data on **1-Hydroxy-6-methylsulfonylindole** is currently unavailable in the public domain, a robust and well-established *in silico* workflow can be applied to predict its bioactivity. By employing a combination of target prediction, molecular docking, and ADMET profiling, researchers can generate valuable hypotheses about the molecule's potential therapeutic applications and guide future experimental validation. The methodologies and illustrative data presented in this guide serve as a comprehensive template for the computational assessment of this and other novel chemical entities.

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